Methanesulfonic acid
Overview
Description
Methanesulfonic acid is an organic compound with the chemical formula CH4O3S . It is soluble in water, alcohol, and ether, but insoluble in alkanes, benzene, and toluene . It does not decompose in boiling water and hot alkaline solution, and has a strong corrosive effect on metal iron, copper, and lead .
Synthesis Analysis
The direct sulfonation of methane to methanesulfonic acid was achieved in an electrochemical reactor without adding peroxide initiators . The synthesis proceeds only from oleum and methane . This is possible due to in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode . Elevated pressure, moderate temperature, and suitable current density are beneficial to reach high concentration at outstanding selectivity .
Molecular Structure Analysis
Methanesulfonic acid (MsOH) or methanesulphonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .
Chemical Reactions Analysis
Methanesulfonic acid (MSA) is a strong organic acid . The chemical oxidation of dimethyl sulfide in the atmosphere leads to the formation of MSA in large quantities . MSA undergoes biodegradation by forming CO2 and sulfate .
Physical And Chemical Properties Analysis
Methanesulfonic acid is a clear, colorless liquid . It has a molar mass of 96.10 g·mol−1, a density of 1.48 g/cm3, a melting point of 17 to 19 °C, and a boiling point of 167 °C at 10 mmHg . It is miscible in water and miscible with methanol, diethyl ether, but immiscible with hexane . It has an acidity (pKa) of −1.9 .
Scientific Research Applications
Electroplating in Semiconductor Packaging
Methanesulfonic acid is widely utilized in the electroplating step of semiconductor assembly processes. It plays a critical role in preventing the ingression of chemical byproducts and protecting internal components. This study highlights its importance in maintaining leadframe surface conditions, crucial for the reliability and longevity of semiconductor devices (Omar et al., 2022).
Metal Leaching Applications
In the field of hydrometallurgy, methanesulfonic acid has been employed to leach copper from chalcopyrite, showcasing its strong acid characteristics and high solubility for various metals. The use of methanesulfonic acid in combination with hydrogen peroxide significantly enhances copper extraction, demonstrating its potential in improving metal recovery processes (Ahn, Wu, & Lee, 2019).
Enhancement of Analytical Techniques
Methanesulfonic acid has improved the hydrolysis of proteins, facilitating the more efficient determination of seleno-methionine in biological samples. Its application in protein hydrolysis exhibits a significant advancement in analytical methodologies, particularly for evaluating selenium-rich samples like yeast and nuts (Wrobel et al., 2003).
Silver Recovery from Solar Cells
Utilized for silver recovery from solar cells, methanesulfonic acid can be regenerated and reused for additional reactions. Its hygroscopic nature and ability to undergo fractional distillation for reactivity restoration highlight its environmental and economic benefits in recycling precious metals (Lee et al., 2019).
Stainless Steel Corrosion Studies
The corrosion behavior of stainless steel in aqueous methanesulfonic acid solutions was investigated, revealing the impact of impurities on the material's stability. Such studies are pivotal for understanding and improving the durability of materials used in storing and transporting methanesulfonic acid, thereby ensuring the safety and longevity of industrial equipment (Finšgar & Milošev, 2010).
Chemical Synthesis and Catalysis
Methanesulfonic acid serves as an efficient catalyst in various chemical reactions, including the reductive ring-opening of O-benzylidene acetals and catalysis in Friedel-Crafts alkylations and acylations. Its role in catalysis underscores its versatility and efficiency in promoting selective and high-yield chemical transformations, beneficial for industrial synthesis and environmental sustainability (Zinin et al., 2007; Wilkinson, 2011).
Energy Storage and Battery Technology
Exploring the effects of methanesulfonic acid on electrolytes for vanadium redox flow batteries, research has shown its potential in improving thermal stability and electrochemical properties. Such findings are crucial for advancing energy storage technologies, particularly in enhancing the performance and longevity of batteries (Kim et al., 2021).
Safety And Hazards
Future Directions
The global demand for methane sulfonic acid (MSA) has increased steadily over the past years . This trend is fueled by a growing interest in environmentally friendly products and formulations . In response to growing customer demand, BASF has invested a higher double-digit million euro amount to expand production capacities at the Verbund site in Ludwigshafen .
properties
IUPAC Name |
methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFQIVMOAPDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt) | |
Record name | Methanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4026422 | |
Record name | Methanesulfonic acid | |
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Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS] | |
Record name | Methanesulfonic acid | |
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Boiling Point |
167 °C at 10 mm Hg | |
Record name | Methanesulfonic acid | |
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Flash Point |
110 °C, 189 °C closed cup | |
Record name | Methanesulfonic acid | |
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Solubility |
Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/ | |
Record name | Methanesulfonic acid | |
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Density |
1.4812 g/cu cm at 18 °C | |
Record name | Methanesulfonic acid | |
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Vapor Pressure |
0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C | |
Record name | Methanesulfonic acid | |
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Mechanism of Action |
Methylating agents are potent carcinogens that are mutagenic and cytotoxic towards bacteria and mammalian cells. Their effects can be ascribed to an ability to modify DNA covalently. Pioneering studies of the chemical reactivity of methylating agents towards DNA components and their effectiveness as animal carcinogens identified O(6)-methylguanine (O(6)meG) as a potentially important DNA lesion. Subsequent analysis of the effects of methylating carcinogens in bacteria and cultured mammalian cells - including the discovery of the inducible adaptive response to alkylating agents in Escherichia coli - have defined the contributions of O(6)meG and other methylated DNA bases to the biological effects of these chemicals. More recently, the role of O(6)meG in killing mammalian cells has been revealed by the lethal interaction between persistent DNA O(6)meG and the mismatch repair pathway. Here, ...the results which led to the identification of the biological consequences of persistent DNA O(6)meG are reviewed. ... The possible consequences for a human cell of chronic exposure to low levels of a methylating agent /are considered/. Such exposure may increase the probability that the cell's mismatch repair pathway becomes inactive. Loss of mismatch repair predisposes the cell to mutation induction, not only through uncorrected replication errors but also by methylating agents and other mutagens. /Alkylating agents/ | |
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Product Name |
Methanesulfonic Acid | |
Color/Form |
Solid, Liquid at room temperature | |
CAS RN |
75-75-2 | |
Record name | Methanesulfonic acid | |
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Record name | Methanesulphonic acid | |
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Record name | METHANESULFONIC ACID | |
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Melting Point |
20 °C | |
Record name | Methanesulfonic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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